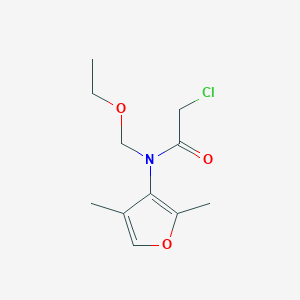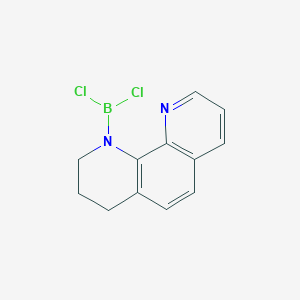
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organic compound that features a boron atom bonded to two chlorine atoms and a tetrahydro-phenanthroline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a boron-containing reagent such as boron trichloride (BCl3). The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron reagent. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of boron-containing organic compounds.
Aplicaciones Científicas De Investigación
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of boron-containing biomolecules and their interactions.
Industry: It can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its ability to form stable complexes with various metal ions. The boron atom can coordinate with metal centers, influencing their reactivity and stability. This coordination can affect molecular targets and pathways, making the compound useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1,10-phenanthroline: Lacks the boron-chlorine functionality but shares the tetrahydro-phenanthroline structure.
Boron Trichloride (BCl3): Contains boron-chlorine bonds but lacks the organic framework.
Phenanthroline: A simpler structure without the tetrahydro or boron-chlorine components.
Uniqueness
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the presence of both the boron-chlorine bonds and the tetrahydro-phenanthroline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89630-58-0 |
|---|---|
Fórmula molecular |
C12H11BCl2N2 |
Peso molecular |
264.9 g/mol |
Nombre IUPAC |
dichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BCl2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
Clave InChI |
NLCJYZJTMLODQG-UHFFFAOYSA-N |
SMILES canónico |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


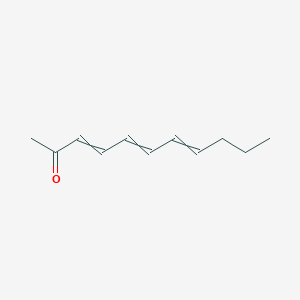
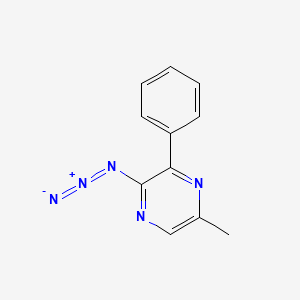
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
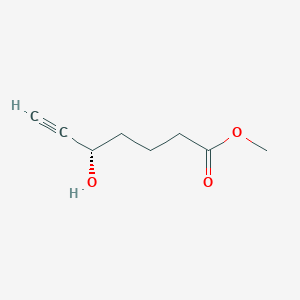
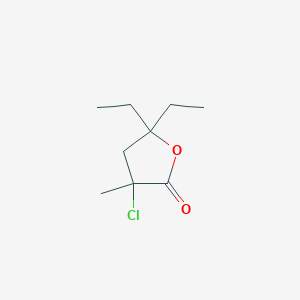
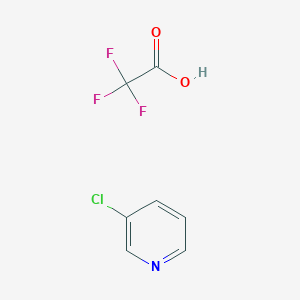

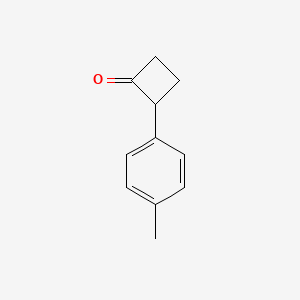

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

